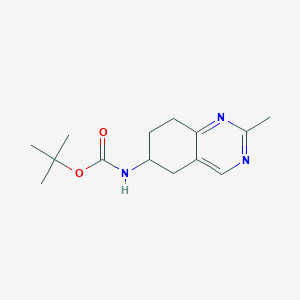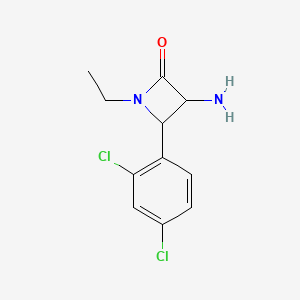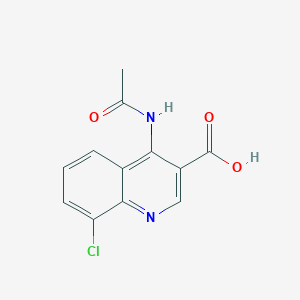
Purin-6(3H)-one, 8-diethylaminomethyl-2,3,7-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Purin-6(3H)-one, 8-diethylaminomethyl-2,3,7-trimethyl-: is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids like DNA and RNA. This particular compound is characterized by its unique substituents, which may impart specific chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Purin-6(3H)-one, 8-diethylaminomethyl-2,3,7-trimethyl- typically involves multi-step organic reactions. A common approach might include:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: The diethylaminomethyl and trimethyl groups can be introduced via alkylation reactions using reagents like diethylamine and methyl iodide under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Batch or continuous flow reactors: to manage reaction conditions efficiently.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Purin-6(3H)-one, 8-diethylaminomethyl-2,3,7-trimethyl-: can undergo various chemical reactions, including:
Oxidation: This might involve reagents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents could include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to deoxygenated products.
科学的研究の応用
Purin-6(3H)-one, 8-diethylaminomethyl-2,3,7-trimethyl-:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
作用機序
The mechanism by which Purin-6(3H)-one, 8-diethylaminomethyl-2,3,7-trimethyl- exerts its effects would involve its interaction with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting replication or transcription processes.
類似化合物との比較
Purin-6(3H)-one, 8-diethylaminomethyl-2,3,7-trimethyl-: can be compared with other purine derivatives such as:
Caffeine: A stimulant found in coffee and tea.
Theobromine: Found in chocolate, with milder stimulant effects.
Adenine: A fundamental component of DNA and RNA.
Uniqueness
The uniqueness of Purin-6(3H)-one, 8-diethylaminomethyl-2,3,7-trimethyl- lies in its specific substituents, which may confer distinct chemical and biological properties compared to other purines.
特性
CAS番号 |
27979-66-4 |
|---|---|
分子式 |
C13H21N5O |
分子量 |
263.34 g/mol |
IUPAC名 |
8-(diethylaminomethyl)-2,3,7-trimethylpurin-6-one |
InChI |
InChI=1S/C13H21N5O/c1-6-18(7-2)8-10-15-12-11(17(10)5)13(19)14-9(3)16(12)4/h6-8H2,1-5H3 |
InChIキー |
RZTXMGCVLRCWPE-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC1=NC2=C(N1C)C(=O)N=C(N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one](/img/structure/B11855829.png)






![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide](/img/structure/B11855871.png)



![1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B11855906.png)


